![molecular formula C16H12N2O5 B2730338 4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid CAS No. 921450-70-6](/img/structure/B2730338.png)
4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid
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Description
4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid, also known as FDPB, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Scientific Research Applications
Chemical Reactions and Synthesis
- 4-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid, as a derivative of furan and pyrrole, is involved in reactions forming benzopyrroloxazine(one)s, with its structure influencing the resulting compounds. Quantum-chemical calculations of Fukui reactivity indices and local hardness substantiate reaction mechanisms, with the amino group in (2-aminophenyl)methanol showing a higher nucleophilicity, suggesting its initial nucleophilic attack on electrophilic centers is more probable (Amalʼchieva et al., 2022).
Biological Interactions and Effects
- Certain aromatic acids, including derivatives of furan and pyrrole, competitively inhibit n-amino acid oxidase. These inhibitors, like benzoic acids and kojic acid, compete with n-amino acids for the oxidase, suggesting analogies between the inhibitors and amino acids in their interaction with the oxidase (Klein, 1953).
Structural Characterization and Synthesis
- Furan-3-one derivatives can be converted into various pyrrole-3-one derivatives and pyrrolo[2,1-b][1,3]oxazoles through reactions with α- and β-amino acids, demonstrating the versatility and reactivity of furan-based compounds in organic synthesis (Koca et al., 2014).
Antimicrobial Properties
- Schiff bases derived from 4-aminobenzoic acid, including furan derivatives, have been synthesized and evaluated for their potential antibacterial properties against medically important bacterial strains. Their activity varies based on molecular structure, solvent used, and bacterial strain, indicating the specificity and potential application of these compounds in antimicrobial research (Parekh et al., 2005).
properties
IUPAC Name |
4-[[1-(furan-2-ylmethyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-14-8-13(15(20)18(14)9-12-2-1-7-23-12)17-11-5-3-10(4-6-11)16(21)22/h1-8,17H,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCUNEGPWUEPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C=C(C2=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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